TCL053

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C53H95NO8 |

|---|---|

Peso molecular |

874.3 g/mol |

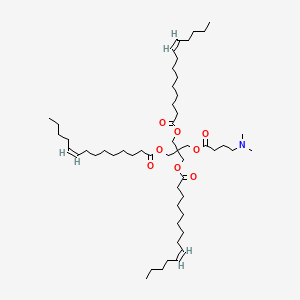

Nombre IUPAC |

[2-[4-(dimethylamino)butanoyloxymethyl]-3-[(Z)-tetradec-9-enoyl]oxy-2-[[(Z)-tetradec-9-enoyl]oxymethyl]propyl] (Z)-tetradec-9-enoate |

InChI |

InChI=1S/C53H95NO8/c1-6-9-12-15-18-21-24-27-30-33-36-40-49(55)59-45-53(48-62-52(58)43-39-44-54(4)5,46-60-50(56)41-37-34-31-28-25-22-19-16-13-10-7-2)47-61-51(57)42-38-35-32-29-26-23-20-17-14-11-8-3/h15-20H,6-14,21-48H2,1-5H3/b18-15-,19-16-,20-17- |

Clave InChI |

MJPUTLHISFHJJZ-QMJZYSMNSA-N |

SMILES isomérico |

CCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCN(C)C)(COC(=O)CCCCCCC/C=C\CCCC)COC(=O)CCCCCCC/C=C\CCCC |

SMILES canónico |

CCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCC)(COC(=O)CCCCCCCC=CCCCC)COC(=O)CCCN(C)C |

Origen del producto |

United States |

Foundational & Exploratory

The Ionizable Lipid TCL053: A Technical Guide to its pKa, Significance, and Application in Gene Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCL053 is a novel, ionizable amino lipid that has emerged as a critical component in the development of lipid nanoparticle (LNP) delivery systems for nucleic acid-based therapeutics. Its unique physicochemical properties, particularly its acid dissociation constant (pKa), are central to its function in efficiently encapsulating and delivering messenger RNA (mRNA) and CRISPR-Cas9 gene-editing machinery. This technical guide provides a comprehensive overview of the pKa of this compound, its profound significance in drug delivery, detailed experimental protocols, and the signaling pathways implicated in its therapeutic applications, with a focus on Duchenne muscular dystrophy (DMD).

Introduction

The advent of mRNA vaccines and the promise of CRISPR-based gene therapies have underscored the critical need for safe and effective delivery vehicles. Lipid nanoparticles have risen to this challenge, and at the heart of their success are ionizable lipids. This compound is a three-tailed ionizable lipid that has demonstrated significant potential in overcoming delivery hurdles, particularly for muscle tissues.[1] This document serves as a technical resource for researchers and developers working with or considering this compound for their therapeutic platforms.

Physicochemical Properties of this compound

The defining characteristic of an ionizable lipid is its pKa, the pH at which the lipid is 50% ionized. This property is paramount for both the formulation of stable LNPs and their subsequent biological activity.

pKa of this compound

The reported pKa of this compound is 6.8 .[1][2][3] This value is crucial for its function as a component of LNPs designed for in vivo applications.

Quantitative Data Summary

The following table summarizes the key quantitative data related to this compound and its use in LNP formulations.

| Parameter | Value | Reference(s) |

| pKa | 6.8 | [1][2][3] |

| LNP Formulation (molar ratio) | This compound:DPPC:Cholesterol:DMG-PEG (60:10.6:27.3:2.1) | |

| Encapsulation Efficiency | >95% | |

| LNP Size (in vivo formulation) | ~79.1 nm |

Significance of the pKa of this compound in LNP-Mediated Delivery

The pKa of 6.8 positions this compound in an optimal range for the dual requirements of nucleic acid encapsulation and endosomal escape.

-

During Formulation: At an acidic pH (typically around 4.0) used during LNP synthesis, this compound is protonated and thus positively charged. This positive charge facilitates the electrostatic interaction with the negatively charged phosphate backbone of nucleic acids (mRNA or sgRNA), leading to efficient encapsulation within the LNP core.

-

In Circulation: At physiological pH (around 7.4), which is above its pKa, this compound is predominantly neutral. This near-neutral surface charge of the LNP in the bloodstream is critical for reducing non-specific interactions with blood components and minimizing clearance by the reticuloendothelial system, thereby prolonging circulation time.

-

Cellular Uptake and Endosomal Escape: Following endocytosis into a target cell, the LNP is trafficked into endosomes. As the endosome matures, its internal pH drops to 5.0-6.5. This acidic environment is below the pKa of this compound, causing it to become protonated and positively charged. This charge reversal is hypothesized to trigger the release of the nucleic acid payload into the cytoplasm through two primary, non-mutually exclusive mechanisms:

-

Membrane Fusion: The positively charged this compound can interact with negatively charged lipids in the endosomal membrane, leading to the formation of non-bilayer lipid structures that promote the fusion of the LNP with the endosomal membrane.

-

Proton Sponge Effect: The influx of protons into the endosome to protonate the amine groups of this compound is followed by an influx of chloride ions and water to maintain charge and osmotic balance. This influx can lead to endosomal swelling and eventual rupture, releasing the LNP contents.

-

The following diagram illustrates the pH-dependent activity of this compound in LNP-mediated delivery.

References

In-Depth Technical Guide to TCL053 (CAS Number: 2361162-70-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCL053 is a novel ionizable amino lipid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics. With a CAS number of 2361162-70-9, this compound is characterized by its unique structure, comprising three 14-carbon fatty acid tails, each with a single alkene group, which contributes to its efficacy in encapsulating and delivering payloads such as messenger RNA (mRNA) and single-guide RNA (sgRNA). Its ionizable nature, with a pKa of 6.8, is central to its mechanism of action, facilitating both high encapsulation efficiency at a low pH and effective endosomal escape for cytosolic delivery of its cargo. This technical guide provides a comprehensive overview of the known properties of this compound, its application in LNP formulations, and its role in advancing gene editing technologies like CRISPR-Cas9.

Core Properties of this compound

This compound is a synthetic ionizable cationic lipid designed for transient and effective delivery of genetic material into cells. Its physicochemical properties are pivotal to its function in LNP-mediated delivery systems.

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below, providing a snapshot of its key characteristics.

| Property | Value | Reference(s) |

| CAS Number | 2361162-70-9 | [1][2][3] |

| Formal Name | 2-(((4-(dimethylamino)butanoyl)oxy)methyl)-2-((((Z)-tetradec-9-enoyl)oxy)methyl)propane-1,3-diyl (9Z,9'Z)-bis(tetradec-9-enoate) | [1] |

| Molecular Formula | C₅₃H₉₅NO₈ | [1][2] |

| Molecular Weight | 874.3 - 874.4 g/mol | [1] |

| pKa | 6.8 | [1][4][5] |

| Purity | ≥95% - >99.0% | [1] |

| Formulation | Typically supplied as a 50 mg/ml solution in methyl acetate or in a solvent-free form. | [1] |

| Solubility | Soluble in Water, DMSO, DCM, DMF, THF, toluene, hexane, methanol, acetonitrile, and Ethanol (up to 25 mg/ml). | [1][4] |

| Storage Conditions | -20°C for long-term storage; -80°C for stock solutions (stable for 6 months), -20°C (stable for 1 month). Shipped at ambient temperature. | [4][5] |

LNP Formulation Characteristics

This compound is a key ingredient in multi-component LNP formulations designed for nucleic acid delivery. A frequently cited formulation demonstrates high encapsulation efficiency and optimal particle size for in vivo applications.

| LNP Parameter | Value | Reference(s) |

| Lipid Composition (Molar Ratio) | This compound : DPPC : Cholesterol : DMG-PEG (60:10.6:27.3:2.1) | [5][6] |

| Lipid to RNA Weight Ratio | 23:1 | [6] |

| Encapsulation Rate | 96% | [5] |

| Particle Size (Diameter) | 79.1 nm | [5][6] |

Mechanism of Action and Signaling Pathway

The primary role of this compound is to facilitate the encapsulation of nucleic acids and their subsequent delivery into the cytoplasm of target cells. This process relies on the pH-sensitive nature of its tertiary amine head group.

At a low pH (e.g., during formulation in an acidic buffer), the amine group of this compound becomes protonated, acquiring a positive charge. This positive charge allows for electrostatic interactions with the negatively charged phosphate backbone of nucleic acids like mRNA and sgRNA, driving the encapsulation of the genetic payload within the LNP core.

Once administered in vivo, the LNP circulates at a physiological pH of ~7.4. At this neutral pH, this compound is largely deprotonated and neutral, which helps to reduce interactions with serum proteins and non-target cells, contributing to the stability and low immunogenicity of the nanoparticles.[7][8]

The LNP is taken up by target cells through endocytosis. Inside the endosome, the pH gradually decreases. As the endosome matures and acidifies, the this compound molecules within the LNP become protonated again. This gain of positive charge is thought to disrupt the endosomal membrane through interactions with anionic lipids in the endosomal membrane, leading to the release of the nucleic acid cargo into the cytoplasm, where it can be translated (in the case of mRNA) or form active complexes (like the Cas9-sgRNA ribonucleoprotein).[7][8]

Caption: LNP-mediated intracellular delivery pathway of nucleic acids.

Applications in Gene Editing and Therapy

This compound-based LNPs have been instrumental in preclinical studies for gene therapy, particularly in the context of CRISPR-Cas9 technology.

-

Duchenne Muscular Dystrophy (DMD): LNPs containing this compound have been used to deliver sgRNA targeting the dystrophin gene. In myoblasts derived from induced-pluripotent stem cells of DMD patients, these LNPs successfully restored dystrophin expression.[1] In a humanized mouse model of DMD, intramuscular injection of this compound-LNPs encapsulating Cas9 mRNA and sgRNA resulted in a significant ~10% exon-skipping efficiency, which was approximately five times higher than that achieved with LNPs formulated with the well-known lipid, MC3.[7]

-

CRISPR-Mediated Gene Editing in Muscle: this compound-containing LNPs have been successfully used to deliver Cas9 nuclease mRNA and sgRNA to induce gene editing in the mouse gastrocnemius muscle.[1] A key advantage highlighted in these studies is the low immunogenicity of the this compound LNP formulation, which allows for repeated administrations without a significant loss of efficacy, a critical factor for many therapeutic strategies.[5]

Experimental Protocols

While specific, detailed protocols are often proprietary or method-specific, the general workflow for using this compound involves LNP formulation, characterization, and application for in vitro or in vivo delivery.

General LNP Formulation Protocol (Microfluidic Mixing)

This protocol outlines the general steps for creating this compound-based LNPs using a microfluidic mixing device, a common method for producing uniform nanoparticles.

Caption: General workflow for this compound-LNP formulation.

Methodology:

-

Lipid Phase Preparation: The ionizable lipid (this compound), helper lipid (e.g., DPPC), cholesterol, and PEG-lipid (e.g., DMG-PEG) are dissolved in a water-miscible organic solvent, typically ethanol, at the desired molar ratios.

-

Aqueous Phase Preparation: The nucleic acid cargo (mRNA, sgRNA) is dissolved in a low pH aqueous buffer, such as a citrate buffer at pH 4.0.

-

Microfluidic Mixing: The lipid-ethanol solution and the nucleic acid-aqueous solution are driven through separate channels of a microfluidic mixing device (e.g., a NanoAssemblr). The rapid mixing of the two streams causes a change in solvent polarity, leading to the self-assembly of the lipids around the nucleic acid cargo, forming the LNPs.

-

Purification: The resulting LNP solution is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and neutralize the pH. This step is crucial for preparing the LNPs for biological applications.

-

Concentration: If necessary, the purified LNP solution is concentrated using techniques like centrifugal ultrafiltration.

-

Characterization: The final LNP product is characterized to determine particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS), and to quantify the encapsulation efficiency of the nucleic acid payload, often using a fluorescent dye-based assay like the RiboGreen assay.

In Vivo Administration Protocol (Intramuscular Injection)

The following is a generalized protocol based on the application of this compound-LNPs in mouse models.

-

Animal Model: A relevant mouse model is used, such as a humanized DMD mouse model.

-

LNP Preparation: this compound-LNPs encapsulating the desired mRNA/sgRNA are prepared and diluted in sterile PBS to the final desired concentration.

-

Anesthesia: The mouse is anesthetized using a standard laboratory procedure (e.g., isoflurane inhalation).

-

Injection: A specific volume of the LNP solution (e.g., containing 20 µg of total RNA) is injected directly into the target muscle, such as the tibialis anterior or gastrocnemius muscle, using an appropriate gauge needle.

-

Monitoring and Analysis: The animals are monitored post-injection. At a predetermined time point (e.g., 2-4 weeks), tissues are harvested from the injected muscle.

-

Efficacy Assessment: The harvested tissue is analyzed to assess the outcome of the gene delivery. This may involve RT-PCR to measure exon skipping, Western blotting or immunohistochemistry to detect protein expression (e.g., dystrophin), and analysis of serum for cytokine levels to assess immunogenicity.[7]

Conclusion

This compound has established itself as a potent ionizable lipid for the in vivo delivery of nucleic acids. Its well-defined pKa, favorable formulation characteristics, and demonstrated efficacy in preclinical models of genetic disorders make it a compound of significant interest for the development of next-generation genetic medicines. The ability to achieve high encapsulation rates and formulate LNPs with low immunogenicity that can be administered repeatedly underscores its potential for clinical translation. Further research into the precise mechanisms of its interaction with endosomal membranes and its long-term safety profile will continue to refine its application in the field of drug delivery.

References

- 1. caymanchem.com [caymanchem.com]

- 2. abmole.com [abmole.com]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. This compound, 2361162-70-9 | BroadPharm [broadpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Delivery of RNAs to Specific Organs by Lipid Nanoparticles for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipid-Nanoparticle-Based Delivery of CRISPR/Cas9 Genome-Editing Components - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to TCL053 for CRISPR/Cas9 Gene Editing

A Novel Ionizable Lipid for Enhanced In Vivo Delivery

For Researchers, Scientists, and Drug Development Professionals

The advent of CRISPR/Cas9 technology has revolutionized the field of gene editing, offering unprecedented potential for the treatment of genetic disorders. However, the safe and efficient delivery of CRISPR/Cas9 components to target tissues in vivo remains a significant hurdle. This technical guide introduces TCL053, a novel, three-tailed ionizable cationic amino lipid, and its application in lipid nanoparticle (LNP) formulations for the delivery of Cas9 mRNA and single-guide RNA (sgRNA). This compound-based LNPs have demonstrated significant promise in preclinical models, particularly for muscle-targeted gene editing.

Core Attributes of this compound

This compound is an ionizable lipid with a pKa of 6.8.[1] This property is crucial for its function in LNPs; the lipid is relatively neutral at physiological pH, minimizing non-specific interactions and toxicity, but becomes protonated in the acidic environment of the endosome, facilitating the release of the LNP's cargo into the cytoplasm.

This compound-Based Lipid Nanoparticle Formulation

This compound is a key component of a four-part LNP formulation designed for the encapsulation and delivery of nucleic acids. The optimized molar ratio of the lipid components is as follows:

| Component | Molar Ratio (%) |

| This compound (Ionizable Lipid) | 60 |

| Dipalmitoylphosphatidylcholine (DPPC) (Helper Lipid) | 10.6 |

| Cholesterol (Structural Lipid) | 27.3 |

| 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG) (PEGylated Lipid) | 2.1 |

Table 1: Molar composition of the this compound-LNP formulation.[2][3]

These LNPs have a particle size of approximately 79.1 nm and demonstrate a high encapsulation rate of 96%.[3][4]

Mechanism of Action: LNP-Mediated Delivery and Endosomal Escape

The delivery of CRISPR/Cas9 components via this compound-LNPs is a multi-step process initiated by cellular uptake and culminating in gene editing within the nucleus.

Experimental Protocols

Preparation of this compound-LNPs

A detailed, step-by-step protocol for the preparation of this compound-LNPs is crucial for reproducibility. The following is a generalized procedure based on microfluidic mixing techniques:

-

Solution Preparation:

-

Prepare a lipid mixture in ethanol containing this compound, DPPC, cholesterol, and DMG-PEG at the specified molar ratios.

-

Prepare an aqueous solution of Cas9 mRNA and sgRNA in a low pH buffer (e.g., citrate buffer).

-

-

Microfluidic Mixing:

-

Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.

-

Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the two solutions at a controlled flow rate. This process facilitates the self-assembly of the LNPs.

-

-

Purification and Characterization:

-

Dialyze the resulting LNP solution against a neutral pH buffer (e.g., PBS) to remove ethanol and non-encapsulated components.

-

Characterize the LNPs for particle size, polydispersity index (PDI), and encapsulation efficiency using techniques such as dynamic light scattering (DLS) and a Ribogreen assay.

-

In Vivo Administration in a Duchenne Muscular Dystrophy (DMD) Mouse Model

This compound-LNPs have been successfully used for in vivo gene editing in a humanized mouse model of DMD.[2]

-

Animal Model: A humanized DMD mouse model with a deletion of exon 44 in the murine Dmd gene and a knock-in of human DMD exon 45.

-

LNP-CRISPR Formulation: Prepare separate LNPs encapsulating Cas9 mRNA and sgRNAs targeting the splice sites of exon 45.

-

Administration:

-

Intramuscular Injection: Directly inject the LNP solution into the target muscle (e.g., tibialis anterior).

-

Limb Perfusion: For broader muscle targeting, administer the LNP solution intravenously into the dorsal saphenous vein while a tourniquet is applied to the upper hindlimb. This method allows for the delivery of the LNPs to multiple muscle groups in the limb.[2]

-

-

Analysis:

-

After a specified period, harvest tissues for analysis.

-

Assess exon skipping efficiency using RT-PCR.

-

Evaluate dystrophin protein restoration via Western blotting and immunofluorescence.

-

Analyze off-target effects using targeted deep sequencing of predicted off-target sites.

-

Quantitative Data and Performance

This compound-LNPs have demonstrated superior performance compared to other LNP formulations in preclinical studies.

| Parameter | Result | Comparison |

| Exon Skipping Efficiency (in vivo, tibialis anterior) | ~10% | 5-fold higher than MC3-based LNPs |

| Particle Size | 79.1 nm | N/A |

| Encapsulation Efficiency | 96% | N/A |

| Immunogenicity | Low, allowing for repeated administrations | AAV vectors elicit neutralizing antibodies, preventing re-dosing |

Table 2: Performance metrics of this compound-LNP mediated CRISPR/Cas9 delivery in a DMD mouse model.[2][3][4][5]

The low immunogenicity of the this compound-LNP system is a significant advantage over viral delivery methods, such as adeno-associated viruses (AAVs), which can elicit strong immune responses that prevent repeated dosing.[6] While a transient increase in serum cytokine levels was observed 6 and 24 hours post-administration, these levels returned to baseline, indicating a temporary and manageable inflammatory response.[5]

Experimental Workflow for In Vivo DMD Gene Editing

The following diagram outlines the experimental workflow for utilizing this compound-LNPs for in vivo gene editing in a DMD mouse model.

Conclusion and Future Directions

This compound represents a significant advancement in non-viral delivery systems for CRISPR/Cas9 gene editing. Its ability to form stable LNPs that efficiently deliver their cargo to muscle tissue with low immunogenicity opens up new possibilities for the treatment of muscular dystrophies and other genetic disorders. The transient expression of Cas9 from mRNA delivered by this compound-LNPs is a key safety feature, reducing the risk of off-target effects associated with long-term Cas9 expression from viral vectors.

Future research should focus on further optimizing the LNP formulation for enhanced targeting to specific muscle groups and other tissues, as well as comprehensive long-term safety and efficacy studies in larger animal models. The development of this compound and similar ionizable lipids is a critical step towards the clinical translation of CRISPR/Cas9-based therapies.

References

- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Delivery of RNAs to Specific Organs by Lipid Nanoparticles for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CRISPR/Cas9-generated mouse model of Duchenne muscular dystrophy recapitulating a newly identified large 430 kb deletion in the human DMD gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lipid-Nanoparticle-Based Delivery of CRISPR/Cas9 Genome-Editing Components - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Low immunogenicity of LNP allows repeated administrations of CRISPR-Cas9 mRNA into skeletal muscle in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of TCL053 in Advanced Lipid Nanoparticle Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of TCL053, a novel, three-tailed ionizable cationic lipid, in the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery. With a pKa of 6.8, this compound is instrumental in the development of potent and safe delivery vehicles for mRNA and sgRNA, particularly in the realm of CRISPR/Cas9 gene editing. Its unique structure and properties contribute to high encapsulation efficiency, remarkable stability, and low immunogenicity, making it a compelling component for next-generation nanomedicines.

Core Principles of this compound in LNP Formulation

This compound is a cornerstone of modern LNP design, primarily due to its ionizable nature. At an acidic pH, typically during the formulation process, the tertiary amine group of this compound becomes protonated, conferring a positive charge to the lipid. This positive charge facilitates the electrostatic interaction with the negatively charged phosphate backbone of nucleic acids, such as mRNA and sgRNA, driving the encapsulation of the genetic payload within the core of the LNP.

Once administered in vivo, the LNPs circulate at a physiological pH of approximately 7.4. At this neutral pH, this compound is predominantly in a neutral state, which is crucial for minimizing non-specific interactions with biological membranes and reducing potential cytotoxicity. This pH-responsive behavior is a key advantage over permanently cationic lipids.

A standard LNP formulation incorporating this compound typically includes three other essential lipid components: a helper phospholipid (such as dipalmitoylphosphatidylcholine - DPPC), cholesterol, and a PEGylated lipid (like 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol - PEG-DMG). DPPC contributes to the structural integrity of the lipid bilayer, while cholesterol modulates membrane fluidity and stability. The PEGylated lipid forms a hydrophilic corona on the surface of the LNP, which sterically hinders opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time.

Quantitative Data on this compound-Based LNP Formulations

The precise molar ratio of the lipid components is a critical determinant of the physicochemical properties and in vivo performance of LNPs. The following table summarizes quantitative data from a representative this compound-based LNP formulation.

| Parameter | Value | Reference |

| Ionizable Lipid | This compound | [1] |

| Helper Lipid | DPPC | [1] |

| Structural Lipid | Cholesterol | [1] |

| PEGylated Lipid | DMG-PEG | [1] |

| Molar Ratio (this compound:DPPC:Cholesterol:DMG-PEG) | 60:10.6:27.3:2.1 | [1] |

| Lipid:RNA Weight Ratio | 23:1 | [1] |

| Particle Size (Diameter) | 79.1 nm | [1] |

| Encapsulation Efficiency | 96% | MedChemExpress Product Page |

Experimental Protocols

Preparation of this compound-LNPs via Microfluidic Mixing

This protocol describes the formulation of this compound-LNPs encapsulating nucleic acids using a microfluidic mixing device. This method allows for rapid and controlled mixing of the lipid and aqueous phases, resulting in the formation of uniform and monodisperse LNPs.

Materials:

-

This compound

-

Dipalmitoylphosphatidylcholine (DPPC)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol (PEG-DMG)

-

Ethanol (200 proof, anhydrous)

-

Nucleic acid (mRNA or sgRNA)

-

Citrate buffer (pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device and cartridges

-

Syringe pumps

-

Dialysis cassettes (e.g., 10 kDa MWCO)

Procedure:

-

Prepare the Lipid-Ethanol Phase:

-

Dissolve this compound, DPPC, cholesterol, and PEG-DMG in anhydrous ethanol at the desired molar ratio (e.g., 60:10.6:27.3:2.1).

-

The total lipid concentration in the ethanol phase should be optimized for the specific microfluidic system, typically in the range of 10-25 mg/mL.

-

-

Prepare the Aqueous Phase:

-

Dissolve the nucleic acid cargo in citrate buffer (pH 4.0) at the desired concentration. The acidic pH ensures the protonation of this compound.

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid-ethanol solution and the aqueous nucleic acid solution into separate syringes.

-

Mount the syringes onto the syringe pumps and connect them to the respective inlets of the microfluidic cartridge.

-

Set the flow rates for the two phases. A typical flow rate ratio of the aqueous phase to the ethanol phase is 3:1.

-

Initiate the flow to mix the two solutions within the microfluidic channels. The rapid mixing triggers the self-assembly of the LNPs.

-

-

Purification and Buffer Exchange:

-

Collect the LNP solution from the outlet of the microfluidic cartridge.

-

To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a dialysis cassette.

-

-

Sterilization and Storage:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

-

Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

-

Characterization of this compound-LNPs

Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. The rate of these fluctuations is related to the particle size.

Procedure:

-

Dilute a small aliquot of the LNP suspension in PBS (pH 7.4) to an appropriate concentration to avoid multiple scattering effects.

-

Transfer the diluted sample to a clean cuvette.

-

Place the cuvette in the DLS instrument.

-

Set the instrument parameters (e.g., temperature, scattering angle).

-

Perform the measurement to obtain the hydrodynamic diameter (Z-average size) and the PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse and homogenous population of LNPs.[2]

Principle: The RiboGreen assay utilizes a fluorescent dye that exhibits a significant increase in fluorescence upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent, the amount of encapsulated nucleic acid can be determined.

Procedure:

-

Prepare a standard curve: Prepare a series of known concentrations of the free nucleic acid in TE buffer.

-

Measure unencapsulated (free) nucleic acid:

-

Dilute the LNP sample in TE buffer.

-

Add the RiboGreen reagent to the diluted LNP sample.

-

Measure the fluorescence intensity.

-

Determine the concentration of free nucleic acid using the standard curve.

-

-

Measure total nucleic acid:

-

Dilute the LNP sample in TE buffer containing a final concentration of 1% Triton X-100 to lyse the LNPs.

-

Incubate for a short period to ensure complete lysis.

-

Add the RiboGreen reagent.

-

Measure the fluorescence intensity.

-

Determine the total nucleic acid concentration using the standard curve.

-

-

Calculate Encapsulation Efficiency (EE):

-

EE (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

-

Signaling Pathways and Cellular Mechanisms

The cellular uptake and subsequent endosomal escape of this compound-LNPs are critical for the successful delivery of the nucleic acid payload to the cytoplasm.

Upon intravenous administration, this compound-LNPs are rapidly coated with serum proteins, most notably Apolipoprotein E (ApoE).[3] The ApoE-coated LNP is then recognized by the low-density lipoprotein receptor (LDLR), which is highly expressed on the surface of hepatocytes, facilitating receptor-mediated endocytosis.[3] Following internalization, the LNP is trafficked into the endosomal pathway.

The acidic environment of the early and late endosomes (pH 5.0-6.5) is the trigger for the release of the nucleic acid cargo.[4] In this acidic milieu, the tertiary amine of this compound becomes protonated, leading to a net positive charge on the LNP. This charge reversal is thought to promote the interaction of the LNP with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the formation of non-bilayer lipid structures.[4] This disruption of the endosomal membrane allows the encapsulated nucleic acid to escape into the cytoplasm, where it can be translated into protein (in the case of mRNA) or translocated to the nucleus to guide gene editing (in the case of sgRNA).

Conclusion

This compound represents a significant advancement in the field of ionizable lipids for nucleic acid delivery. Its unique three-tailed structure and optimized pKa contribute to the formation of stable, efficient, and safe lipid nanoparticles. The ability to formulate this compound-LNPs with high encapsulation efficiency and low immunogenicity, which permits repeated administrations, positions this technology as a powerful tool for the development of novel therapies for a wide range of diseases, including genetic disorders like Duchenne muscular dystrophy.[5] The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug developers seeking to harness the full potential of this compound in their LNP formulations.

References

- 1. Standard Protocol: Encapsulation Efficiency Using RiboGreen® (Example for mRNA-LNPs) - transfection reagents [transfectionreagents.com]

- 2. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Ionizable Amino Lipid TCL053: Structure, Composition, and Application in Nucleic Acid Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical composition, and applications of TCL053, an ionizable amino lipid integral to the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids. This document details its chemical properties, its role in LNP formulations, and the experimental protocols for the preparation and in vivo application of this compound-based LNPs.

Core Concepts: Structure and Chemical Composition of this compound

This compound is an ionizable amino lipid that plays a crucial role in the efficacy of lipid nanoparticles for therapeutic delivery. Its structure is specifically designed to facilitate the encapsulation of negatively charged nucleic acids and their subsequent release into the cytoplasm of target cells.

Chemical Identity

This compound is chemically defined as 2-(((4-(dimethylamino)butanoyl)oxy)methyl)-2-((((Z)-tetradec-9-enoyl)oxy)methyl)propane-1,3-diyl (9Z,9'Z)-bis(tetradec-9-enoate). It is comprised of a central core to which three 14-carbon fatty acid tails are attached, with each tail containing a single cis-alkene group.[1]

Physicochemical Properties

The physicochemical properties of this compound are critical to its function in LNP formulations. The ionizable dimethylamino head group has a pKa of 6.8, which allows for a pH-dependent charge.[1][2][3] At an acidic pH, such as during LNP formulation, the amino group is protonated and positively charged, facilitating the encapsulation of anionic nucleic acids. In the neutral pH of the bloodstream, the lipid is nearly neutral, reducing interactions with blood components and non-target cells. Upon endosomal uptake into a target cell, the acidic environment of the endosome leads to protonation, which is thought to promote endosomal escape and the release of the nucleic acid cargo into the cytoplasm.

| Property | Value | Reference |

| Chemical Formula | C₅₃H₉₅NO₈ | [1][2] |

| Molecular Weight | 874.4 g/mol | [1][2] |

| CAS Number | 2361162-70-9 | [1][2] |

| pKa | 6.8 | [1][2][3] |

| Appearance | Liquid | [4] |

| Solubility | Soluble in DMSO, Ethanol | [2][4] |

Application in Lipid Nanoparticle Formulations

This compound is a key component in the formulation of lipid nanoparticles for the delivery of various nucleic acids, including messenger RNA (mRNA) and single-guide RNA (sgRNA) for CRISPR-Cas9 gene editing.[2][3][5] These LNPs are typically composed of four main components:

-

Ionizable Cationic Lipid (this compound): Facilitates nucleic acid encapsulation and endosomal escape.

-

Helper Phospholipid (e.g., DPPC): Provides structural stability to the LNP.[5]

-

Cholesterol: Also contributes to the stability of the LNP structure.[5]

-

PEG-Lipid (e.g., PEG-DMG): A polyethylene glycol-conjugated lipid that provides a hydrophilic stealth layer to the LNP surface, reducing opsonization and clearance by the mononuclear phagocyte system, thereby increasing circulation time.[5]

A notable formulation of a this compound-based LNP, as described in the literature for the delivery of Cas9 mRNA and sgRNA to skeletal muscle, utilizes the following molar ratio:

| Component | Molar Ratio (%) |

| This compound | 60 |

| DPPC (Dipalmitoylphosphatidylcholine) | 10.6 |

| Cholesterol | 27.3 |

| DMG-PEG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol) | 2.1 |

This specific formulation has been shown to have an encapsulation rate of 96% and a particle size of approximately 79.1 nm.[5]

Experimental Protocols

While the precise, proprietary synthesis protocol for this compound is not publicly available, this section provides detailed methodologies for the formulation of this compound-containing LNPs and their subsequent in vivo application based on established research.

Preparation of this compound-Containing Lipid Nanoparticles

This protocol is adapted from general LNP formulation procedures using microfluidic mixing, a common and reproducible method for LNP preparation.

Materials:

-

This compound

-

Dipalmitoylphosphatidylcholine (DPPC)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol (DMG-PEG)

-

Ethanol, molecular biology grade

-

Citrate buffer (e.g., 50 mM, pH 4.0)

-

Nuclease-free water

-

mRNA or other nucleic acid cargo

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Dialysis tubing (e.g., 10 kDa MWCO) or tangential flow filtration system

-

Sterile, nuclease-free phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Preparation of Lipid Stock Solution:

-

Dissolve this compound, DPPC, Cholesterol, and DMG-PEG in ethanol to achieve the desired molar ratio (60:10.6:27.3:2.1).

-

The final total lipid concentration in the ethanol phase should be optimized for the specific microfluidic system, typically in the range of 10-25 mM.

-

-

Preparation of Aqueous Nucleic Acid Solution:

-

Dilute the mRNA or other nucleic acid cargo in the citrate buffer (pH 4.0) to the desired concentration. The acidic pH ensures the protonation of this compound's amino head group.

-

-

Microfluidic Mixing for LNP Formulation:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid-ethanol solution into one syringe and the aqueous nucleic acid solution into another.

-

Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (typically 3:1 aqueous to organic phase). The rapid mixing of the two phases leads to the self-assembly of the LNPs with the nucleic acid encapsulated.

-

-

Purification and Buffer Exchange:

-

The resulting LNP solution is then dialyzed against sterile PBS (pH 7.4) for at least 18 hours at 4°C to remove the ethanol and exchange the buffer to a physiological pH. Alternatively, a tangential flow filtration system can be used for larger-scale preparations.

-

-

Sterilization and Characterization:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

-

Characterize the LNPs for particle size, polydispersity index (PDI), zeta potential, and nucleic acid encapsulation efficiency using techniques such as dynamic light scattering (DLS) and a fluorescent nucleic acid quantification assay (e.g., RiboGreen).

-

In Vivo Administration of this compound-LNPs to Skeletal Muscle in Mice

This protocol describes the intramuscular administration of this compound-LNPs for applications such as CRISPR-Cas9-mediated gene editing in skeletal muscle.

Materials:

-

This compound-LNP formulation encapsulating the desired nucleic acid cargo, diluted in sterile PBS.

-

Anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Insulin syringes with a 29-31 gauge needle.

-

Laboratory mice (strain as required for the specific study).

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using the chosen anesthetic agent. Monitor the animal's respiratory rate and depth of anesthesia throughout the procedure.

-

-

Intramuscular Injection:

-

Position the mouse to expose the target muscle (e.g., tibialis anterior or gastrocnemius).

-

Carefully insert the needle into the belly of the muscle.

-

Inject the desired volume of the LNP solution (typically 20-50 µL for the tibialis anterior). Inject slowly to avoid tissue damage.

-

-

Post-injection Monitoring:

-

Allow the mouse to recover from anesthesia on a warming pad.

-

Monitor the animal for any signs of distress or adverse reactions at the injection site.

-

-

Analysis of Gene Editing/Protein Expression:

-

At the desired time point post-injection (e.g., 2-4 weeks for gene editing studies), euthanize the mouse and harvest the target muscle tissue.

-

Analyze the tissue for the desired outcome, such as gene editing efficiency (e.g., using Sanger sequencing or next-generation sequencing) or protein expression (e.g., via Western blot or immunohistochemistry).

-

Visualizing Workflows and Pathways

Lipid Nanoparticle Formulation Workflow

Caption: Workflow for the formulation of this compound-based lipid nanoparticles.

In Vivo Experimental Workflow

References

- 1. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]

- 2. Delivery of RNAs to Specific Organs by Lipid Nanoparticles for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 4. Systematic development of ionizable lipid nanoparticles for placental mRNA delivery using a design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Safety and Toxicity Profile of TCL053: A Methodological and Representative Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a comprehensive, publicly available safety and toxicity profile for the ionizable lipid TCL053 is not available. This guide provides a representative overview of the expected safety and toxicity assessment for a novel ionizable lipid like this compound, based on established toxicological testing protocols and data from similar molecules used in lipid nanoparticle (LNP) formulations. All quantitative data and experimental details presented herein are illustrative and intended to guide researchers in the evaluation of such compounds.

Introduction to this compound

This compound is an ionizable amino lipid that serves as a critical component of lipid nanoparticles (LNPs) designed for the delivery of nucleic acid-based therapeutics, such as mRNA and CRISPR-Cas9 gene-editing machinery.[1][2][3][4][5] Its ionizable nature is key to both the encapsulation of negatively charged nucleic acids at a low pH and their subsequent release into the cytoplasm of target cells.[1] Given its intended use in therapeutic applications, a thorough evaluation of its safety and toxicity is paramount. This document outlines the standard methodologies for assessing the toxicological profile of a novel ionizable lipid like this compound.

In Vitro Toxicity Assessment

In vitro assays are the first line of evaluation for the cytotoxic potential of a new chemical entity. These tests provide crucial information on the direct effects of the compound on cells, helping to identify potential mechanisms of toxicity and establish concentration ranges for further in vivo studies.

Cytotoxicity Assays

A battery of cytotoxicity assays should be performed across a range of relevant cell lines, including hepatocytes (e.g., HepG2), renal cells (e.g., HEK293), and immune cells (e.g., peripheral blood mononuclear cells - PBMCs), to assess tissue-specific toxicity.

Table 1: Representative In Vitro Cytotoxicity Data for a Novel Ionizable Lipid

| Assay Type | Cell Line | Endpoint | Representative IC50 (µM) |

| MTT/XTT Assay | HepG2 | Cell Viability (Mitochondrial Activity) | > 100 |

| LDH Release Assay | HEK293 | Cell Membrane Integrity | > 100 |

| Neutral Red Uptake | Fibroblasts | Lysosomal Integrity | > 100 |

| Apoptosis Assay (e.g., Annexin V/PI) | PBMCs | Apoptosis/Necrosis | 75 |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Exposure: Prepare serial dilutions of this compound in complete cell culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Genotoxicity Assays

Genotoxicity assessment is crucial to determine if a compound can cause damage to genetic material (DNA), potentially leading to mutations and cancer.

Table 2: Representative Genotoxicity Profile for a Novel Ionizable Lipid

| Assay Type | Test System | Result |

| Bacterial Reverse Mutation (Ames) Test | S. typhimurium strains | Negative |

| In Vitro Micronucleus Test | Human Lymphocytes | Negative |

| In Vitro Chromosomal Aberration Test | CHO cells | Negative |

Experimental Protocol: Ames Test (OECD 471)

-

Bacterial Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) with and without metabolic activation (S9 fraction).[6]

-

Compound Exposure: Expose the bacterial strains to various concentrations of this compound.

-

Plating: Plate the treated bacteria on a minimal agar medium lacking the required amino acid (e.g., histidine for S. typhimurium).

-

Incubation: Incubate the plates for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[6][7][8]

Cardiac Safety (hERG Assay)

The hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical component of cardiac repolarization. Inhibition of this channel can lead to life-threatening arrhythmias.

Table 3: Representative hERG Assay Data

| Assay Type | Test System | Result |

| Patch Clamp Electrophysiology | HEK293 cells expressing hERG channels | IC50 > 30 µM |

Experimental Protocol: Automated Patch Clamp for hERG Inhibition

-

Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

-

Compound Application: Apply a range of concentrations of this compound to the cells using an automated patch-clamp system.

-

Electrophysiological Recording: Measure the hERG channel current in response to a specific voltage protocol.

-

Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value.

In Vivo Toxicology Assessment

In vivo studies in animal models are essential to understand the systemic effects of a compound, including its pharmacokinetics, biodistribution, and potential for organ toxicity.

Acute Toxicity and Dose-Range Finding

An acute toxicity study is performed to determine the short-term adverse effects of a single high dose of the compound and to establish the maximum tolerated dose (MTD).

Table 4: Representative Acute Toxicity Data in Rodents

| Species | Route of Administration | LD50 (mg/kg) | NOAEL (mg/kg) |

| Mouse | Intravenous | > 2000 | 500 |

| Rat | Intravenous | > 2000 | 500 |

Experimental Protocol: Acute Intravenous Toxicity Study in Mice (Up-and-Down Procedure)

-

Animal Model: Use healthy, young adult mice (e.g., C57BL/6), with an equal number of males and females.

-

Dosing: Administer a single intravenous dose of this compound to one animal.

-

Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

-

Dose Adjustment: If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.

-

LD50 Estimation: Continue this process until the LD50 can be estimated using appropriate statistical methods.

-

Clinical Observations: Record clinical signs, body weight changes, and any observed abnormalities.

-

Pathology: At the end of the study, perform a gross necropsy and histopathological examination of major organs.

Repeat-Dose Toxicity

Sub-chronic, repeat-dose toxicity studies are conducted to evaluate the effects of longer-term exposure to the compound.

Table 5: Representative Findings from a 28-Day Repeat-Dose Study in Rats

| Parameter | Observation |

| Clinical Signs | No treatment-related adverse effects |

| Body Weight | No significant changes |

| Hematology | No significant changes |

| Clinical Chemistry | No significant changes |

| Urinalysis | No significant changes |

| Gross Pathology | No treatment-related findings |

| Histopathology | No treatment-related findings |

| NOAEL | 100 mg/kg/day |

Experimental Protocol: 28-Day Intravenous Repeat-Dose Toxicity Study in Rats

-

Animal Model: Use Sprague-Dawley rats.

-

Dosing: Administer this compound intravenously daily for 28 days at three different dose levels, along with a vehicle control group.

-

Monitoring: Conduct regular clinical observations, body weight measurements, and food consumption monitoring.

-

Clinical Pathology: Collect blood and urine samples at baseline and at the end of the study for hematology, clinical chemistry, and urinalysis.

-

Necropsy and Histopathology: At the end of the study, perform a full necropsy, record organ weights, and conduct a comprehensive histopathological examination of all major organs and tissues.

-

NOAEL Determination: The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no adverse effects are observed.

Immunotoxicity and Signaling Pathway Analysis

Given that ionizable lipids can interact with the immune system, it is crucial to assess the immunotoxic potential of this compound.

Immunotoxicity

In vitro and in vivo assays can be used to evaluate the effects of this compound on immune cell function and the potential to elicit an inflammatory response.

Table 6: Representative Immunotoxicity Profile

| Assay | Test System | Result |

| Cytokine Release Assay | Human PBMCs | No significant increase in pro-inflammatory cytokines (TNF-α, IL-6) at non-cytotoxic concentrations |

| T-cell Dependent Antibody Response (TDAR) | Mouse | No immunosuppression |

Signaling Pathway Interactions

Recent studies suggest that some ionizable lipids can activate innate immune signaling pathways, such as the Toll-like receptor 4 (TLR4) pathway.[9][10][11][12][13] This interaction can lead to the production of pro-inflammatory cytokines. Additionally, nanoparticle-mediated delivery can influence other signaling cascades like the MAPK pathway.[14][15][16][17][18]

Experimental Protocol: In Vitro Cytokine Release Assay

-

Cell Culture: Isolate human PBMCs and culture them in appropriate medium.

-

Compound Exposure: Treat the cells with a range of concentrations of this compound.

-

Incubation: Incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Measurement: Measure the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) using a multiplex immunoassay (e.g., Luminex) or ELISA.

-

Data Analysis: Compare the cytokine levels in treated cells to vehicle-treated controls.

Conclusion

The comprehensive safety and toxicity assessment of a novel ionizable lipid such as this compound is a multi-faceted process that requires a combination of in vitro and in vivo studies. While specific data for this compound is not publicly available, this guide outlines the standard and essential experimental protocols and expected data for such an evaluation. The focus should be on assessing cytotoxicity, genotoxicity, cardiac safety, systemic toxicity, and immunotoxicity. A thorough understanding of the potential interactions with cellular signaling pathways is also critical. The collective data from these studies will form the basis for a robust risk assessment and determine the suitability of this compound for clinical development in LNP-based therapies. Researchers are strongly encouraged to conduct these studies under Good Laboratory Practice (GLP) conditions for regulatory submissions.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, 2361162-70-9 | BroadPharm [broadpharm.com]

- 4. abmole.com [abmole.com]

- 5. This compound|Ionizable Lipid for LNP [dcchemicals.com]

- 6. In vitro genotoxicity testing strategy for nanomaterials and the adaptation of current OECD guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mutagenicity Evaluation of Nanoparticles by the Ames Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scholar.usuhs.edu [scholar.usuhs.edu]

- 11. researchgate.net [researchgate.net]

- 12. Amine headgroups in ionizable lipids drive immune responses to lipid nanoparticles by binding to the receptors TLR4 and… [ouci.dntb.gov.ua]

- 13. Ionizable lipid nanoparticles of mRNA vaccines elicit NF-κB and IRF responses through toll-like receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. researchgate.net [researchgate.net]

- 16. pnas.org [pnas.org]

- 17. Nanoparticle-mediated targeting of MAPK signaling predisposes tumor to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Role of lipids in the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

TCL053: A Technical Guide to its Applications in Genetic Medicine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TCL053 is a novel, three-tailed ionizable lipid that has emerged as a potent vehicle for the delivery of genetic medicines, particularly in the context of CRISPR/Cas9-based therapies. Its unique structure facilitates the formation of stable lipid nanoparticles (LNPs) that can efficiently encapsulate and deliver nucleic acid payloads, such as messenger RNA (mRNA) and single-guide RNA (sgRNA), to target tissues. This technical guide provides an in-depth overview of the applications of this compound in genetic medicine, with a focus on its use in preclinical models of Duchenne muscular dystrophy (DMD). The document details the quantitative performance of this compound-based LNPs, comprehensive experimental protocols for their formulation and in vivo application, and the underlying molecular mechanisms of action.

Introduction to this compound and Lipid Nanoparticle-Mediated Gene Delivery

Gene therapy holds immense promise for the treatment of a wide range of genetic disorders. A key challenge in this field is the safe and effective delivery of therapeutic nucleic acids to the target cells and tissues. Lipid nanoparticles (LNPs) have become a leading platform for non-viral gene delivery due to their biocompatibility, low immunogenicity, and versatility in encapsulating various nucleic acid cargoes.[1]

This compound is a state-of-the-art ionizable lipid specifically designed for enhanced delivery of genetic payloads.[2] Its characteristic three-tailed structure is believed to play a crucial role in the efficient endosomal escape of the encapsulated cargo, a critical step for therapeutic efficacy.[3][4] When formulated into LNPs, this compound, in combination with other lipid components, forms a stable particle that protects the nucleic acid from degradation and facilitates its uptake by target cells.[2]

Quantitative Data on this compound Performance

The efficacy of this compound-based LNPs has been demonstrated in a humanized mouse model of Duchenne muscular dystrophy (DMD), a fatal X-linked genetic disorder characterized by progressive muscle degeneration.[5][6][7] In these studies, LNPs containing this compound were used to deliver Cas9 mRNA and sgRNAs to induce the skipping of a specific exon in the human dystrophin gene, thereby restoring the reading frame and allowing for the production of a truncated, yet functional, dystrophin protein.[5][6][7]

| Parameter | Value | Reference |

| Ionizable Lipid | This compound | [2] |

| pKa | 6.8 | [2] |

| LNP Formulation (molar ratio) | This compound:DPPC:Cholesterol:DMG-PEG = 60:10.6:27.3:2.1 | [1] |

| LNP Size (Diameter) | 79.1 nm | [1] |

| Encapsulation Rate | 96% | [1] |

| In Vivo Model | Humanized Duchenne Muscular Dystrophy (hEx45KI-mdx44) mouse | [5][7] |

| Therapeutic Cargo | Cas9 mRNA and dual sgRNAs for exon 45 skipping | [5][6] |

| Exon Skipping Efficiency (intramuscular) | ~10% | [6][7] |

| Comparison to MC3-based LNPs | ~5-fold higher exon skipping efficiency | [6][7] |

| Dystrophin Protein Restoration | 1.3% of wild-type levels | [7] |

| Sustained Effect | Dystrophin expression sustained for up to 1 year after a single injection | [7] |

Experimental Protocols

Formulation of this compound-based Lipid Nanoparticles

Objective: To formulate LNPs encapsulating Cas9 mRNA and sgRNA using a microfluidic mixing approach.

Materials:

-

This compound (in ethanol)

-

Dipalmitoylphosphatidylcholine (DPPC) (in ethanol)

-

Cholesterol (in ethanol)

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG) (in ethanol)

-

Cas9 mRNA (in an aqueous buffer, e.g., 10 mM citrate buffer, pH 4.0)

-

sgRNA (in an aqueous buffer, e.g., 10 mM citrate buffer, pH 4.0)

-

Ethanol, molecular biology grade

-

Aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device (e.g., NanoAssemblr™)

-

Syringe pumps

Protocol:

-

Prepare the Lipid-Ethanol Solution:

-

In a sterile, RNase-free tube, combine this compound, DPPC, Cholesterol, and DMG-PEG in ethanol at a molar ratio of 60:10.6:27.3:2.1.

-

The total lipid concentration in the ethanol phase will depend on the specific microfluidic system and desired particle characteristics. A typical starting point is in the range of 10-25 mg/mL.

-

-

Prepare the Nucleic Acid-Aqueous Solution:

-

In a separate sterile, RNase-free tube, dilute the Cas9 mRNA and sgRNA in the aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0).

-

The concentration of the nucleic acid will be determined by the desired final nucleic acid-to-lipid ratio.

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing system according to the manufacturer's instructions.

-

Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

-

Set the flow rate ratio (FRR) of the aqueous phase to the organic phase. A common starting point is a 3:1 ratio.[1][8]

-

Set the total flow rate (TFR) of the system. This parameter influences the mixing time and resulting particle size. A typical range is 2-20 mL/min.[1][8]

-

Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

-

-

Purification and Buffer Exchange:

-

Collect the LNP solution from the outlet of the microfluidic device.

-

Perform dialysis against PBS (pH 7.4) using an appropriate molecular weight cutoff membrane (e.g., 10 kDa) to remove the ethanol and exchange the buffer.

-

Alternatively, use tangential flow filtration for larger scale preparations.

-

-

Characterization:

-

Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

-

Measure the zeta potential to assess the surface charge of the LNPs.

-

Quantify the encapsulation efficiency of the mRNA and sgRNA using a fluorescent dye-based assay (e.g., RiboGreen).

-

In Vivo Administration in a DMD Mouse Model

Objective: To deliver this compound-LNPs containing CRISPR/Cas9 components to the muscle tissue of a humanized DMD mouse model.

Animal Model: hEx45KI-mdx44 mice, which have the mouse dystrophin exon 44 deleted and human dystrophin exon 45 knocked-in.[5][7]

Administration Methods:

-

Intramuscular (IM) Injection:

-

Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

-

Using a fine gauge insulin syringe, inject a defined volume (e.g., 20-50 µL) of the this compound-LNP solution directly into the target muscle (e.g., tibialis anterior or gastrocnemius).

-

The dosage of total RNA will need to be optimized, with a starting point of 1-10 µg per muscle.[6]

-

Monitor the animal for recovery from anesthesia.

-

-

Intravenous (IV) Limb Perfusion: [5][6]

-

Anesthetize the mouse.

-

Surgically expose the dorsal saphenous vein of the hindlimb.

-

Apply a tourniquet to the upper thigh to temporarily restrict blood flow.

-

Inject the this compound-LNP solution into the dorsal saphenous vein. The injection volume and dose will be higher than for IM injection (e.g., 2.5-10 mL/kg body weight, with a total RNA dose of 1-10 mg/kg).[6]

-

Maintain the tourniquet for a short period (e.g., 5-10 minutes) to allow for preferential delivery to the limb musculature.

-

Release the tourniquet and close the incision.

-

Monitor the animal for recovery.

-

Quantification of Exon Skipping Efficiency

Objective: To measure the percentage of dystrophin transcripts that have undergone exon 45 skipping following treatment.

Method: Reverse Transcription Polymerase Chain Reaction (RT-PCR) followed by gel electrophoresis or quantitative PCR (qPCR).

Protocol:

-

Tissue Harvest and RNA Extraction:

-

At a predetermined time point post-injection (e.g., 2-4 weeks), euthanize the mouse and harvest the treated muscle tissue.

-

Immediately snap-freeze the tissue in liquid nitrogen or place it in an RNA stabilization solution.

-

Extract total RNA from the muscle tissue using a suitable kit (e.g., TRIzol or a column-based method).

-

-

Reverse Transcription (RT):

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

-

Polymerase Chain Reaction (PCR):

-

Design primers that flank human dystrophin exon 45. The forward primer should be in exon 44 and the reverse primer in exon 54 to differentiate between the skipped and un-skipped transcripts.[9]

-

Forward Primer (hDMD Exon 44): 5'-[Sequence]-3'

-

Reverse Primer (hDMD Exon 54): 5'-[Sequence]-3' (Note: Specific primer sequences need to be designed and validated for this particular humanized mouse model.)

-

-

Perform PCR using the synthesized cDNA as a template. The cycling conditions will need to be optimized but a general protocol is:

-

Initial denaturation: 95°C for 5 minutes

-

30-35 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-60°C for 30 seconds

-

Extension: 72°C for 1 minute

-

-

Final extension: 72°C for 10 minutes

-

-

-

Analysis:

-

Gel Electrophoresis: Separate the PCR products on an agarose gel. The un-skipped product will be a larger band, while the exon 45-skipped product will be a smaller band. The intensity of the bands can be quantified using densitometry to estimate the percentage of exon skipping.

-

Quantitative PCR (qPCR): For more precise quantification, use qPCR with primers specific to the skipped and un-skipped products.

-

Signaling Pathways and Experimental Workflows

Proposed Mechanism of this compound-Mediated Endosomal Escape

The enhanced efficacy of this compound is attributed to its unique three-tailed structure, which is thought to facilitate the disruption of the endosomal membrane and the release of the nucleic acid cargo into the cytoplasm.[3][4] The proposed mechanism involves the protonation of the ionizable amine headgroup of this compound in the acidic environment of the endosome. This leads to an interaction with the negatively charged lipids of the endosomal membrane, inducing a transition from a bilayer to a non-bilayer hexagonal (HII) phase, which ultimately results in membrane destabilization and cargo release.[10]

Caption: Proposed mechanism of this compound-LNP mediated gene editing.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines the key steps in evaluating the in vivo efficacy of this compound-LNPs for DMD gene therapy.

Caption: Workflow for in vivo efficacy testing of this compound-LNPs.

Conclusion

This compound represents a significant advancement in the field of ionizable lipids for nucleic acid delivery. Its demonstrated efficacy in a preclinical model of Duchenne muscular dystrophy highlights its potential for the development of novel genetic medicines. The detailed protocols and mechanistic insights provided in this technical guide are intended to facilitate further research and development of this compound-based therapies for a range of genetic diseases. The low immunogenicity and the possibility of repeated administrations make this compound a promising candidate for clinical translation.[5][7] Further optimization of LNP formulations and delivery strategies will continue to unlock the full therapeutic potential of this innovative technology.

References

- 1. The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nanoparticles systemically biodistribute to regenerating skeletal muscle in DMD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 4. bioengineer.org [bioengineer.org]

- 5. Low immunogenicity of LNP allows repeated administrations of CRISPR-Cas9 mRNA into skeletal muscle in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. worldmusclesociety.org [worldmusclesociety.org]

- 8. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prime editing strategies to mediate exon skipping in DMD gene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Endosomal escape: A bottleneck for LNP-mediated therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: TCL053 LNP Formulation for sgRNA Delivery

Introduction

The delivery of CRISPR/Cas9 gene-editing components, particularly single-guide RNA (sgRNA) and Cas9 mRNA, into target cells remains a critical challenge for the therapeutic application of this revolutionary technology. Lipid nanoparticles (LNPs) have emerged as a leading non-viral delivery platform, demonstrating clinical success with siRNA and mRNA vaccines. The novel ionizable lipid, TCL053, has been identified as a key component for formulating LNPs with low immunogenicity, suitable for applications requiring repeated administration, such as in the treatment of genetic muscular disorders.

These application notes provide a detailed protocol for the formulation of this compound-based LNPs for the co-encapsulation of sgRNA and Cas9 mRNA, based on published research. The protocol is intended for researchers, scientists, and drug development professionals working on in vivo gene editing.

Core Concepts and Signaling Pathways

The underlying principle of LNP-mediated delivery involves the encapsulation of negatively charged nucleic acids (sgRNA and mRNA) within a lipid-based vesicle. The key component, the ionizable lipid this compound, is cationic at a low pH during the formulation process, facilitating interaction with the nucleic acids. At physiological pH (around 7.4), the lipid becomes nearly neutral, which reduces toxicity and prevents rapid clearance by the immune system.

Upon cellular uptake, typically via endocytosis, the LNPs are trafficked into endosomes. The acidic environment of the late endosome protonates the ionizable lipid, leading to a positive charge. This is thought to destabilize the endosomal membrane, facilitating the release of the sgRNA and Cas9 mRNA cargo into the cytoplasm. Once in the cytoplasm, the mRNA is translated into Cas9 protein, which then complexes with the sgRNA to form a functional ribonucleoprotein (RNP). This RNP complex translocates to the nucleus to perform the targeted gene editing.

Figure 1: LNP-mediated delivery and gene editing pathway.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the this compound LNP formulation, derived from published studies.

Table 1: this compound LNP Formulation Composition

| Component | Molar Ratio (%) | Role in Formulation |

| This compound | 60.0 | Ionizable cationic lipid for RNA encapsulation |

| DPPC | 10.6 | Helper phospholipid for structural integrity |

| Cholesterol | 27.3 | Stabilizes the nanoparticle structure |

| DMG-PEG2000 | 2.1 | PEGylated lipid to prevent aggregation and opsonization |

Table 2: Formulation and Product Parameters

| Parameter | Value | Notes |

| Lipid/RNA Weight Ratio | 23:1 | The total weight of lipids to the total weight of RNA. |

| Particle Size (Z-average) | ~79.1 nm | Measured by Dynamic Light Scattering (DLS). |

| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow and uniform size distribution. |

| Encapsulation Efficiency | > 90% | Typically desired for efficient delivery. |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the preparation and characterization of this compound LNPs co-encapsulating sgRNA and Cas9 mRNA.

Protocol 1: Preparation of this compound LNPs using Microfluidics

This protocol describes the formulation of LNPs using a microfluidic mixing device, such as a NanoAssemblr.

Materials:

-

This compound (ionizable lipid)

-

Dipalmitoylphosphatidylcholine (DPPC)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

-

Ethanol (200 proof, anhydrous)

-

sgRNA and Cas9 mRNA

-

Citrate buffer (50 mM, pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

-

Microfluidic mixing device and cartridges

-

Dialysis cassettes (e.g., Slide-A-Lyzer, 10K MWCO)

-

Sterile, RNase-free consumables (syringes, tubes)

Procedure:

-

Preparation of Lipid Stock Solution (Organic Phase):

-

Dissolve this compound, DPPC, Cholesterol, and DMG-PEG2000 in 100% ethanol to achieve the desired molar ratio of 60:10.6:27.3:2.1.

-

The final total lipid concentration in the ethanol phase is typically in the range of 10-25 mM. For example, prepare a 12.5 mM total lipid stock.

-

Ensure all lipids are fully dissolved. Gentle warming or vortexing may be applied.

-

-

Preparation of RNA Solution (Aqueous Phase):

-

Dissolve the sgRNA and Cas9 mRNA in 50 mM citrate buffer (pH 4.0).

-

The ratio of Cas9 mRNA to sgRNA can vary, but a 1:1 weight ratio is a common starting point.[1]

-

The final RNA concentration should be calculated to achieve a target lipid-to-RNA weight ratio of 23:1 after mixing.

-

-

Microfluidic Mixing:

-

Set up the microfluidic device according to the manufacturer's instructions.

-

Load the lipid-ethanol solution into the syringe for the organic phase inlet.

-

Load the RNA-buffer solution into the syringe for the aqueous phase inlet.

-

Set the flow rate ratio (FRR) of the aqueous to organic phase to 3:1.

-

Set a total flow rate (TFR). A common TFR is 12 mL/min.[1]

-

Initiate the mixing process. The rapid mixing of the two streams induces the self-assembly of the LNPs.

-

Collect the resulting LNP suspension from the outlet. It will be a milky-white solution containing approximately 25% ethanol.

-

-

Downstream Processing (Buffer Exchange and Concentration):

-

Immediately after formulation, dialyze the LNP suspension against sterile, RNase-free PBS (pH 7.4) to remove the ethanol and raise the pH.

-

Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).

-

Perform dialysis at 4°C with at least two buffer changes over 12-24 hours.

-

After dialysis, the LNP suspension can be concentrated if necessary using centrifugal filter units.

-

-

Sterilization and Storage:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

-

Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

-

Figure 2: Workflow for this compound LNP formulation.

Protocol 2: Characterization of this compound LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

-

Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

-

Procedure:

-

Dilute a small aliquot of the final LNP suspension in PBS (pH 7.4).

-

Transfer the diluted sample to a cuvette.

-

Measure the Z-average diameter (particle size) and PDI according to the instrument's standard operating procedure.

-

Acceptable values are typically a size of <100 nm and a PDI of <0.2.

-

2. RNA Encapsulation Efficiency:

-

Method: Quant-iT RiboGreen assay or similar nucleic acid quantification assay.

-

Principle: The assay uses a fluorescent dye that binds to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100), the amount of encapsulated RNA can be determined.

-

Procedure:

-

Prepare two sets of LNP samples.

-

To one set, add the RiboGreen reagent directly to measure the amount of free (unencapsulated) RNA.

-

To the second set, first add a surfactant (e.g., 2% Triton X-100) to disrupt the LNPs and release the encapsulated RNA, then add the RiboGreen reagent. This measures the total RNA.

-

Use a standard curve of the free RNA to quantify the amounts.

-

Calculate the encapsulation efficiency (%EE) using the formula: %EE = (Total RNA - Free RNA) / Total RNA * 100

-

These protocols provide a comprehensive guide for the formulation and characterization of this compound-based LNPs for sgRNA and Cas9 mRNA delivery, enabling researchers to apply this advanced delivery system in their gene-editing studies.

References

Application Notes and Protocols for TCL053 mRNA Encapsulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of messenger RNA (mRNA) has emerged as a revolutionary approach in modern therapeutics, with applications ranging from vaccines to gene editing. The efficacy of mRNA-based therapies is critically dependent on the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have proven to be a leading platform for mRNA delivery, protecting the nucleic acid from degradation and facilitating its entry into target cells. TCL053 is a novel ionizable lipid that has shown significant promise for the intramuscular delivery of mRNA.[1][2] This document provides a detailed, step-by-step guide for the encapsulation of mRNA using a this compound-based lipid nanoparticle formulation.

Data Presentation

Quantitative data from typical this compound-LNP formulations are summarized in the table below. These values serve as a benchmark for successful formulation.

| Parameter | Expected Value |